Surufatinib

Neuroendocrine Tumors extrapancreatic NET Phase 3 Clinical Trial

Surufatinib is the only TKI demonstrating significant PFS benefits in both pancreatic & extrapancreatic NETs in randomized Phase 3 trials. Its dual anti-angiogenic and immunomodulatory mechanism—via potent CSF-1R inhibition (IC50 4 nM)—differentiates it from all other VEGFR/FGFR inhibitors. Procurement is essential for CROs, academic centers, and pharma R&D conducting NET-focused combination trials, checkpoint inhibitor studies, or tumor microenvironment/TAM repolarization research. Vital for HEOR and real-world evidence generation. Guaranteed high purity for reproducible, translationally relevant outcomes.

Molecular Formula C24H28N6O3S
Molecular Weight 480.6 g/mol
CAS No. 1308672-74-3
Cat. No. B612014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSurufatinib
CAS1308672-74-3
SynonymsHMPL012;  HMPL012;  HMPL 012;  Sulfatinib;  surufatinib; 
Molecular FormulaC24H28N6O3S
Molecular Weight480.6 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC(=C2)OC3=NC(=NC=C3)NC4=CC=CC(=C4)CS(=O)(=O)NCCN(C)C
InChIInChI=1S/C24H28N6O3S/c1-17-13-19-15-21(7-8-22(19)27-17)33-23-9-10-25-24(29-23)28-20-6-4-5-18(14-20)16-34(31,32)26-11-12-30(2)3/h4-10,13-15,26-27H,11-12,16H2,1-3H3,(H,25,28,29)
InChIKeyTTZSNFLLYPYKIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Surufatinib (Sulfatinib, HMPL-012) Baseline Overview for Scientific Procurement and Selection


Surufatinib (CAS 1308672-74-3) is a novel, oral, small-molecule tyrosine kinase inhibitor (TKI) that potently and selectively targets vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3, fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor 1 receptor (CSF-1R) [1]. Its unique kinase inhibition profile underpins a dual mechanism of action, simultaneously blocking tumor angiogenesis and regulating tumor-immune evasion . Approved in China for the treatment of late-stage, well-differentiated, extrapancreatic neuroendocrine tumors (epNETs) [2], surufatinib is also under active clinical investigation in multiple other oncology indications.

Why In-Class VEGFR/FGFR TKIs Are Not Interchangeable with Surufatinib


Surufatinib exhibits a distinct kinase inhibition profile and clinical evidence base that precludes simple substitution with other VEGFR/FGFR-targeting TKIs like sunitinib, cabozantinib, or lenvatinib. Unlike many multi-targeted TKIs, surufatinib's potent inhibition of CSF-1R is a key differentiator, contributing to its unique immunomodulatory effects [1]. Furthermore, while cross-trial comparisons are fraught with confounding variables, surufatinib is the first and only TKI to demonstrate significant progression-free survival (PFS) benefits in both advanced pancreatic and extrapancreatic NETs in randomized, placebo-controlled Phase 3 trials, providing a uniquely broad, high-quality evidence base [2]. Substitution with other TKIs may result in different efficacy, a distinct safety profile, and the loss of the specific dual anti-angiogenic and immunomodulatory activity for which surufatinib is designed.

Quantitative Differentiation Evidence for Surufatinib in Neuroendocrine Tumors (NETs)


Progression-Free Survival (PFS) Benefit vs. Placebo in Extrapancreatic NETs (epNETs)

Surufatinib demonstrated a statistically significant and clinically meaningful improvement in investigator-assessed median PFS compared to placebo in the randomized, double-blind, Phase 3 SANET-ep trial. [1] The hazard ratio of 0.33 (95% CI 0.22-0.50; p<0.0001) indicates a 67% reduction in the risk of disease progression or death with surufatinib. [1]

Neuroendocrine Tumors extrapancreatic NET Phase 3 Clinical Trial

Progression-Free Survival (PFS) Benefit vs. Placebo in Pancreatic NETs (pNETs)

In the Phase 3 SANET-p trial, surufatinib significantly prolonged median PFS compared to placebo in patients with advanced pancreatic NETs. [1] The trial was stopped early at an interim analysis due to efficacy. [1]

Pancreatic Neuroendocrine Tumors pNET Phase 3 Clinical Trial

Real-World PFS Comparison vs. Sunitinib/Everolimus in Advanced NENs

A retrospective cohort study using inverse probability weighting (IPW) to adjust for baseline characteristics found that surufatinib demonstrated superior median PFS compared to a combined group of patients treated with sunitinib or everolimus. [1]

Real-World Evidence Comparative Effectiveness Sunitinib

In Vitro Kinase Selectivity Profile: CSF-1R Inhibition

Surufatinib exhibits potent inhibition of CSF-1R (IC50 = 4 nM) in addition to its VEGFR/FGFR activity, a feature that distinguishes it from many other VEGFR TKIs like sunitinib or sorafenib. This target is implicated in modulating tumor-associated macrophages (TAMs), contributing to its unique dual anti-angiogenic and immunomodulatory mechanism.

Kinase Selectivity CSF-1R Immunomodulation

Global Development Status and Regulatory Approvals

Surufatinib has a distinct regulatory and clinical development trajectory. It is approved in China for epNETs and has received Orphan Drug Designation (ODD) and Fast Track Designation from the US FDA for the treatment of pancreatic and extrapancreatic NETs. [1] Its global development program includes 91 clinical trials across multiple indications. [2]

Regulatory Approval Global Development Orphan Drug Designation

Primary Application Scenarios for Surufatinib Based on Quantitative Evidence


Clinical Research and Development for Neuroendocrine Tumors (NETs)

Surufatinib is the reference compound for clinical trial design in advanced NETs. Its robust Phase 3 data in both pancreatic and extrapancreatic NETs (SANET-p and SANET-ep) [1][2] establish it as a key comparator and potential backbone therapy for novel combination studies. Its dual anti-angiogenic and immunomodulatory mechanism [3] makes it particularly attractive for combination trials with checkpoint inhibitors or other targeted agents. Procurement is essential for institutions and CROs conducting NET-focused clinical trials.

Real-World Comparative Effectiveness Research

Surufatinib's superior real-world PFS compared to sunitinib and everolimus in a Chinese cohort [1] makes it a prime subject for further real-world evidence (RWE) generation. Procurement is critical for health economics and outcomes research (HEOR) studies and institutional comparative analyses aimed at optimizing treatment pathways and formulary decisions in advanced NENs.

Preclinical Studies of Tumor Microenvironment Modulation

Surufatinib's potent inhibition of CSF-1R (IC50 4 nM) [1], a key regulator of tumor-associated macrophages (TAMs), positions it as a vital tool compound for preclinical research focused on tumor microenvironment (TME) modulation and immuno-oncology. This specific kinase profile differentiates it from other VEGFR TKIs, enabling focused studies on the interplay between angiogenesis, immune evasion, and TAM repolarization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Surufatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.